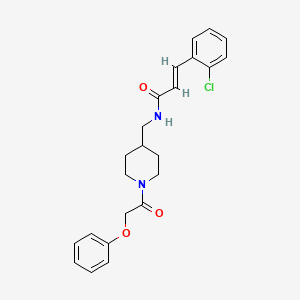
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Agents
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide and its derivatives have been studied for their potential as insecticidal agents. Research shows that certain phenoxyacetamide derivatives, closely related to this compound, demonstrated effective insecticidal properties against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Histone Deacetylase Inhibitors
Compounds structurally similar to this compound, specifically N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, have been synthesized and found to be potent inhibitors of human histone deacetylases. These compounds demonstrate significant in vitro and in vivo biological activity, impacting histone acetylation and gene expression (Bressi et al., 2010).
Corrosion Inhibition
Another application of similar acrylamide derivatives is in the field of corrosion inhibition. For instance, photo-cross-linkable polymers, including certain acrylamide compounds, have been synthesized and shown to be highly effective in inhibiting the corrosion of mild steel in hydrochloric acid medium. These findings highlight the potential utility of these compounds in industrial applications (Baskar et al., 2014).
Anticancer Activity
The structure of this compound is similar to other compounds which have been evaluated for their antibacterial and anticancer properties. Studies indicate that certain acrylamide derivatives show a broad range of activity against various cancer cell lines, suggesting potential applications in oncology (Bondock & Gieman, 2015).
Polymer Science
In the field of polymer science, related acrylamide compounds have been utilized in the synthesis and polymerization of new materials. These include the creation of multifunctional (meth)acrylamides that contain both a hindered piperidine and a hydroxyl group, leading to novel polymer structures (Ling & Habicher, 2001).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-21-9-5-4-6-19(21)10-11-22(27)25-16-18-12-14-26(15-13-18)23(28)17-29-20-7-2-1-3-8-20/h1-11,18H,12-17H2,(H,25,27)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVVGFUEHNHWLE-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
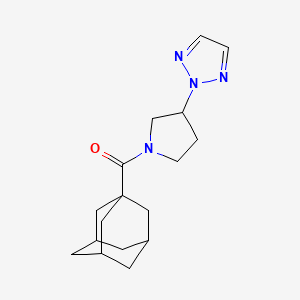
![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2373203.png)


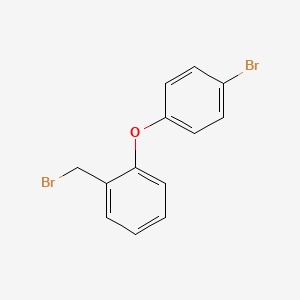
![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)
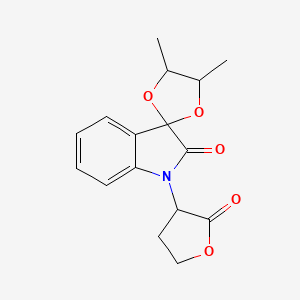
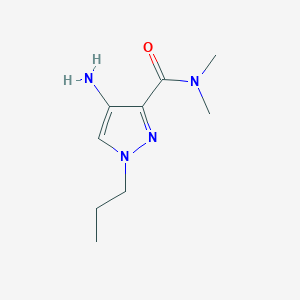
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
